6-Bromo-3-chloroimidazo[1,2-a]pyridine-2-carboxylic acid
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Overview
Description
6-Bromo-3-chloroimidazo[1,2-a]pyridine-2-carboxylic acid is a heterocyclic compound that features a fused imidazo-pyridine ring system.
Preparation Methods
The synthesis of 6-Bromo-3-chloroimidazo[1,2-a]pyridine-2-carboxylic acid typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the bromination and chlorination of imidazo[1,2-a]pyridine derivatives, followed by carboxylation. The reaction conditions often include the use of bromine and chlorine reagents in the presence of catalysts and solvents . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for cost, efficiency, and safety.
Chemical Reactions Analysis
6-Bromo-3-chloroimidazo[1,2-a]pyridine-2-carboxylic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents and conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common reagents used in these reactions include halogenating agents, oxidizing agents, reducing agents, and coupling reagents. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
6-Bromo-3-chloroimidazo[1,2-a]pyridine-2-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential drug candidates, particularly in the development of antituberculosis agents.
Materials Science: The compound’s unique structure makes it useful in the design of novel materials with specific properties.
Biological Studies: It is employed in various biological assays to study its effects on different biological targets.
Mechanism of Action
The mechanism of action of 6-Bromo-3-chloroimidazo[1,2-a]pyridine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. In medicinal chemistry, it may act by inhibiting certain enzymes or proteins essential for the survival of pathogens, such as Mycobacterium tuberculosis . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
6-Bromo-3-chloroimidazo[1,2-a]pyridine-2-carboxylic acid can be compared with other similar compounds, such as:
3-Bromo-6-chloroimidazo[1,2-a]pyridine: Similar structure but lacks the carboxylic acid group.
6-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid: Similar structure but lacks the bromine atom.
Properties
Molecular Formula |
C8H4BrClN2O2 |
---|---|
Molecular Weight |
275.48 g/mol |
IUPAC Name |
6-bromo-3-chloroimidazo[1,2-a]pyridine-2-carboxylic acid |
InChI |
InChI=1S/C8H4BrClN2O2/c9-4-1-2-5-11-6(8(13)14)7(10)12(5)3-4/h1-3H,(H,13,14) |
InChI Key |
QNEANWROZBPPER-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC(=C(N2C=C1Br)Cl)C(=O)O |
Origin of Product |
United States |
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